molecular formula C7H10N2O3 B12108173 2-(3,5-Dimethyl-4-isoxazolyl)glycine

2-(3,5-Dimethyl-4-isoxazolyl)glycine

Cat. No.: B12108173
M. Wt: 170.17 g/mol
InChI Key: BIWAEPJSMLOBJQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-isoxazolyl)glycine: Dimebolin , is a five-membered heterocyclic compound. Its structure consists of an isoxazole ring fused to a glycine moiety. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions. Due to its unique structure, it exhibits a wide spectrum of biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(3,5-Dimethyl-4-isoxazolyl)glycine. One common approach involves the condensation of glycine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction proceeds under appropriate conditions to form the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reactivity:: 2-(3,5-Dimethyl-4-isoxazolyl)glycine can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the isoxazole ring can be replaced.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

    Amidation: Amine reactants and coupling agents (e.g., DCC, EDC) for amide bond formation.

Major Products:: The major products depend on the specific reaction conditions and substituents. For example, amidation yields this compound amides.

Scientific Research Applications

2-(3,5-Dimethyl-4-isoxazolyl)glycine has found applications in:

    Neuroscience: It has been investigated for its potential as a cognitive enhancer.

    Neuroprotection: Studies suggest neuroprotective effects against oxidative stress and excitotoxicity.

    Alzheimer’s Disease: Some research explores its role in Alzheimer’s therapy.

Mechanism of Action

The exact mechanism remains under investigation. It likely involves modulation of neurotransmitter systems and synaptic plasticity.

Comparison with Similar Compounds

While Dimebolin is unique, other isoxazole derivatives (e.g., ibotenic acid, muscimol) share structural similarities.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11)

InChI Key

BIWAEPJSMLOBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C(=O)O)N

Origin of Product

United States

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